Cas no 5897-76-7 (2-amino-1-phenylbutan-1-ol)

2-Amino-1-phenylbutan-1-ol is a chiral β-amino alcohol with a molecular formula of C₁₀H₁₅NO. This compound features both amino and hydroxyl functional groups on adjacent carbon atoms, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemistry allows for use in asymmetric synthesis, particularly in the preparation of chiral ligands or catalysts. The phenyl and butyl substituents contribute to its lipophilic character, enhancing solubility in organic solvents. Due to its structural features, it is also employed in the synthesis of bioactive molecules, including potential CNS-active compounds. The compound’s stability and reactivity profile make it suitable for further functionalization under controlled conditions.
2-amino-1-phenylbutan-1-ol structure
2-amino-1-phenylbutan-1-ol structure
Product Name:2-amino-1-phenylbutan-1-ol
CAS No:5897-76-7
MF:C10H15NO
MW:165.232202768326
CID:367759
PubChem ID:22187
Update Time:2025-11-02

2-amino-1-phenylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-(1-aminopropyl)-
    • 2-amino-1-phenylbutan-1-ol
    • Α-(Α-AMINOPROPYL)BENZYL ALCOHOL
    • 1-Butanol,2-amino-1-phenyl
    • 1-Phenyl-1-hydroxy-2-amino-n-butane
    • 2-amino-1-hydroxy-1-phenyl-butan
    • 2-Amino-1-phenyl-1-butanol
    • 2-amino-1-phenyl-butan-1-ol
    • 2-amino-1-phenylbutanol
    • USAF CS-7
    • S8TT5K3C8Y
    • EN300-145308
    • NSC 41764
    • DTXSID40871918
    • beta-Amino-alpha-phenylbutyl alcohol
    • NSC-41764
    • Benzenemethanol, alpha-(1-aminopropyl)-
    • BENZYL ALCOHOL, alpha-(1-AMINOPROPYL)-
    • 5897-76-7
    • alpha-(alpha-Aminopropyl)benzyl alcohol
    • UNII-S8TT5K3C8Y
    • Benzenemethanol, .alpha.-(1-aminopropyl)-
    • Benzyl alcohol, .alpha.-(1-aminopropyl)-
    • SCHEMBL2838848
    • NSC41764
    • 2-AMINO-1-PHENYL-BUTANOL
    • alpha-(1-Aminopropyl)benzenemethanol
    • .alpha.-(.alpha.-Aminopropyl)benzyl alcohol
    • FT-0748346
    • 1-Butanol, 2-amino-1-phenyl-
    • Inchi: 1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
    • InChI Key: UOZNVPFVNBRISY-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C(CC)N

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.2A^2

Experimental Properties

  • Density: 1.048±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 79.5 ºC
  • Boiling Point: 293.09°C (rough estimate)
  • Flash Point: 136.7ºC
  • Refractive Index: 1.4820 (estimate)
  • Solubility: Slightly soluble (25 g/l) (25 º C),
  • PSA: 46.25000
  • LogP: 2.15760

2-amino-1-phenylbutan-1-ol Pricemore >>

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Additional information on 2-amino-1-phenylbutan-1-ol

Recent Advances in the Study of 2-Amino-1-phenylbutan-1-ol (CAS: 5897-76-7) in Chemical Biology and Pharmaceutical Research

The compound 2-amino-1-phenylbutan-1-ol (CAS: 5897-76-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and biochemical studies. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses. The information presented here is derived from recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of 2-amino-1-phenylbutan-1-ol as a key intermediate in the synthesis of various pharmacologically active compounds. Its chiral structure makes it particularly valuable for the development of enantioselective drugs. Researchers have employed advanced synthetic techniques, such as asymmetric hydrogenation and enzymatic resolution, to produce high-purity enantiomers of this compound. These methods have shown promising results in improving yield and enantiomeric excess, which are critical for pharmaceutical applications.

In addition to its synthetic utility, 2-amino-1-phenylbutan-1-ol has been investigated for its potential biological activities. Preliminary in vitro studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in neurotransmitter metabolism. For instance, it has been shown to interact with monoamine oxidase (MAO) and dopamine beta-hydroxylase, indicating its potential relevance in the treatment of neurological disorders. However, further in vivo studies are required to validate these findings and assess the compound's safety and efficacy.

Another area of interest is the use of 2-amino-1-phenylbutan-1-ol in the design of prodrugs. Its amino and hydroxyl functional groups allow for easy derivatization, enabling the development of prodrugs with improved bioavailability and targeted delivery. Recent work has demonstrated the successful conjugation of this compound with various therapeutic agents, resulting in enhanced pharmacokinetic profiles. These advancements hold promise for the treatment of conditions such as cancer and infectious diseases, where targeted drug delivery is crucial.

Despite these promising developments, challenges remain in the large-scale production and clinical application of 2-amino-1-phenylbutan-1-ol. Issues such as cost-effectiveness, scalability of synthetic methods, and potential toxicity need to be addressed. Future research should focus on optimizing synthetic pathways, conducting comprehensive toxicity studies, and exploring novel applications of this compound in drug discovery and development.

In conclusion, 2-amino-1-phenylbutan-1-ol (CAS: 5897-76-7) represents a valuable scaffold in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a compound of significant interest for further investigation. The ongoing research in this area is expected to yield new insights and opportunities for drug development, ultimately contributing to advancements in healthcare and medicine.

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